6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide
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Overview
Description
Preparation Methods
The synthesis of 6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide involves several steps. One common method includes the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure . This reaction produces 4-amino-5-methyl-1H-pyridin-2-one, which is then converted to its hydrobromide salt. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein synthesis . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
6-Amino-5-methyl-1H-pyridin-2-one;hydrobromide can be compared with other pyridine derivatives, such as:
4-Amino-5-methyl-2-hydroxypyridine: This compound is also a pyridine derivative with similar applications in medicine and industry.
2-Chloro-5-methyl-4-pyridinamine: Used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6-amino-5-methyl-1H-pyridin-2-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.BrH/c1-4-2-3-5(9)8-6(4)7;/h2-3H,1H3,(H3,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWKKQPUZNLBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253638-61-6 |
Source
|
Record name | 6-amino-5-methyl-1,2-dihydropyridin-2-one hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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